In-Depth Technical Guide: Structural Analysis and Synthetic Utility of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide
In-Depth Technical Guide: Structural Analysis and Synthetic Utility of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide
Executive Summary
N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (CAS: 2137846-29-6) is a highly versatile, bifunctional chemical building block predominantly utilized in advanced medicinal chemistry and bioconjugation workflows[1]. By bridging a hydrophilic tetrahydropyran (THP) core with a bioorthogonal terminal alkyne, this molecule serves a dual purpose: it acts as a rigidified, solubility-enhancing pharmacophore for drug design, while simultaneously providing a highly reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry[2][3].
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecule's physicochemical properties, detail its synthesis through causal methodologies, and map its downstream applications in drug discovery.
Structural Decomposition & Physicochemical Profiling
The architectural logic of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide can be divided into three distinct functional domains, each engineered to solve specific challenges in small-molecule drug development.
The Tetrahydro-2H-pyran-4-carboxamide (THP) Core
In modern drug design, replacing highly lipophilic aliphatic rings (e.g., cyclohexanes) or aromatic rings with saturated heterocycles like tetrahydropyran (THP) is a proven strategy to lower logP and improve aqueous solubility[4]. The THP ring adopts a stable chair conformation, projecting the carboxamide group equatorially to minimize 1,3-diaxial steric clashes. Furthermore, the oxygen atom within the THP ring acts as a weak hydrogen-bond acceptor, which can engage with solvent water molecules or specific kinase/receptor binding pockets, while avoiding the Cytochrome P450 (CYP) metabolic liabilities often associated with unfunctionalized carbocycles[3][4].
The Amide Linker
The carboxamide linkage provides rigid planarity between the THP core and the phenyl ring. Due to the partial double-bond character of the C-N bond, rotation is restricted, locking the molecule into a predictable vector. It also introduces a critical hydrogen-bond donor (NH) and acceptor (C=O) pair, essential for target protein interaction.
The 4-Ethynylphenyl Moiety (Bioorthogonal Handle)
The aniline-derived phenyl ring acts as a hydrophobic spacer, directing the terminal alkyne (-C≡CH) precisely at the para position. This linear, 180° geometry projects the alkyne away from the steric bulk of the THP core. The terminal alkyne is entirely bioorthogonal—meaning it is inert to endogenous biological nucleophiles (amines, thiols, hydroxyls)—making it an ideal substrate for late-stage functionalization, Activity-Based Protein Profiling (ABPP), or PROTAC linker attachment[2][5].
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the molecule, validating its compliance with Lipinski's Rule of Five for drug-likeness[1].
| Property | Value |
| Chemical Name | N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide |
| CAS Registry Number | 2137846-29-6 |
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.28 g/mol |
| SMILES String | O=C(C1CCOCC1)Nc1ccc(C#C)cc1 |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 2 (Amide C=O, THP Oxygen) |
| Rotatable Bonds | 2 |
Mechanistic Pathways & Logical Visualizations
To conceptualize the utility of this molecule, the following Graphviz models map its pharmacophoric logic and its integration into synthetic workflows.
Fig 1: Pharmacophore logic of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide.
Fig 2: Synthetic workflow and downstream CuAAC bioorthogonal conjugation.
Experimental Protocols: A Self-Validating System
The following methodologies detail the synthesis of the compound and its subsequent use in bioconjugation. Every step is grounded in chemical causality and includes In-Process Controls (IPC) to ensure a self-validating workflow.
Protocol 1: HATU-Mediated Synthesis of the Target Compound
Objective: Synthesize N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide via amide coupling. Causality: Anilines (like 4-ethynylaniline) are inherently poor nucleophiles because their nitrogen lone pair is delocalized into the aromatic ring. Standard carbodiimides (e.g., EDC/DCC) often yield poor results. We utilize HATU, which generates a highly reactive 7-azabenzotriazole active ester, rapidly overcoming the low nucleophilicity of the aniline[5][6].
Step-by-Step Methodology:
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Activation: In an oven-dried flask under nitrogen, dissolve tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.
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Causal Insight: Pre-activation forms the active ester before the aniline is introduced, preventing the aniline from competing for the coupling reagent and reducing side reactions.
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Coupling: Add 4-ethynylaniline (1.1 eq) to the activated mixture. Stir at room temperature for 12 hours[6].
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IPC Validation: Monitor the reaction via LC-MS. The system is self-validating when the starting acid mass disappears and the product peak ( [M+H]+=230.1 ) becomes the dominant signal.
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Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1M HCl, water, and brine.
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Causal Insight: The acidic wash removes unreacted aniline and DIPEA, while the water washes remove the highly polar DMF solvent.
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Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography using a Hexanes/EtOAc gradient to yield the pure white solid.
Protocol 2: Downstream Bioorthogonal CuAAC (Click) Conjugation
Objective: Conjugate the terminal alkyne of the synthesized compound to an azide-functionalized biological probe. Causality: The Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is utilized because it is highly regioselective (yielding exclusively the 1,4-disubstituted 1,2,3-triazole) and operates seamlessly in aqueous environments without cross-reacting with native biological functional groups[2].
Step-by-Step Methodology:
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Preparation: Dissolve N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (1.0 eq) and the target Azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
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Causal Insight: This specific biphasic solvent blend ensures the simultaneous solvation of the hydrophobic alkyne and the water-soluble catalytic inorganic salts.
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Catalyst Generation: Prepare a fresh stock solution of CuSO4⋅5H2O (0.1 eq) and Sodium Ascorbate (0.5 eq) in deionized water.
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Causal Insight: Sodium ascorbate acts as a mild reducing agent, reducing Cu2+ to the catalytically active Cu+ species in situ. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) which would otherwise ruin the yield.
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Reaction: Add the catalyst mixture dropwise to the substrate solution. Stir vigorously at room temperature for 2 to 4 hours.
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IPC Validation: Monitor via TLC (UV active). The reaction is validated when the starting alkyne spot is completely consumed, replaced by a highly polar triazole spot.
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Workup & Copper Scavenging: Dilute the mixture with water and extract with dichloromethane (DCM). Wash the organic layer with a 0.1 M EDTA solution.
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Causal Insight: EDTA is a strong chelating agent required to strip residual copper ions from the newly formed triazole, which otherwise acts as a weak metal ligand and could interfere with downstream biological assays.
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References
- Appchem. "N-(3-amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide | 1219949-44-6" (Catalog data for CAS 2137846-29-6). Source: appchemical.com.
- Bioconjugate Chemistry. "DNA Compatible Oxidization and Amidation of Terminal Alkynes." Source: acs.org.
- Journal of Medicinal Chemistry. "Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor..." Source: acs.org.
- Nature Communications (via PMC). "Small molecule inhibitors of RAS-effector protein interactions derived using an intracellular antibody fragment." Source: nih.gov.
- Chemical Science (via DOI). "Sulfamate acetamides as self-immolative electrophiles for covalent ligand-directed release chemistry." Source: doi.org.
